Cas no 2228464-74-0 (1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)

1-(1-Ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a pyrazole moiety linked to a cyclobutane ring bearing a nitrile functional group. This structure offers unique reactivity and potential applications in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for constructing heterocyclic frameworks. The presence of both the pyrazole and nitrile groups enhances its utility in cycloaddition reactions, nucleophilic substitutions, and other transformations. Its compact cyclobutane core contributes to steric constraints, which can be advantageous in modulating molecular properties. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to ensure stability.
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile structure
2228464-74-0 structure
Product name:1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
CAS No:2228464-74-0
MF:C10H13N3
Molecular Weight:175.230321645737
CID:6004899
PubChem ID:165972370

1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
    • 2228464-74-0
    • EN300-1812182
    • インチ: 1S/C10H13N3/c1-2-13-7-9(6-12-13)10(8-11)4-3-5-10/h6-7H,2-5H2,1H3
    • InChIKey: XASGFLXXXFBKCG-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(C=N1)C1(C#N)CCC1

計算された属性

  • 精确分子量: 175.110947427g/mol
  • 同位素质量: 175.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 41.6Ų

1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1812182-10.0g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
10g
$5652.0 2023-05-23
Enamine
EN300-1812182-1.0g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
1g
$1315.0 2023-05-23
Enamine
EN300-1812182-2.5g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
2.5g
$2576.0 2023-09-19
Enamine
EN300-1812182-5.0g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
5g
$3812.0 2023-05-23
Enamine
EN300-1812182-0.05g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
0.05g
$1104.0 2023-09-19
Enamine
EN300-1812182-5g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
5g
$3812.0 2023-09-19
Enamine
EN300-1812182-0.1g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
0.1g
$1157.0 2023-09-19
Enamine
EN300-1812182-0.5g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
0.5g
$1262.0 2023-09-19
Enamine
EN300-1812182-0.25g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
0.25g
$1209.0 2023-09-19
Enamine
EN300-1812182-1g
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
2228464-74-0
1g
$1315.0 2023-09-19

1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile 関連文献

1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrileに関する追加情報

Research Brief on 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0): Recent Advances and Applications

The compound 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and cyclobutane structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development, particularly in the areas of oncology and neurology.

One of the key advancements in the study of this compound is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile make it a valuable building block for the development of novel inhibitors. Recent publications have highlighted its use in the design of selective inhibitors for specific kinase isoforms, which could lead to more targeted and effective treatments with reduced side effects.

In addition to its applications in oncology, this compound has also been investigated for its potential in neurological disorders. Preliminary studies suggest that derivatives of 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile may modulate neurotransmitter systems, offering a new avenue for the treatment of conditions such as Parkinson's disease and epilepsy. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, further supports its utility in central nervous system (CNS) drug development.

The synthetic pathways for 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile have also been optimized in recent research. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These advancements not only enhance the scalability of production but also align with the growing emphasis on sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the ongoing research and collaborative efforts between academia and industry indicate a strong potential for 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile to emerge as a key player in next-generation therapeutics.

In conclusion, 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0) represents a versatile and promising compound in the chemical biology and pharmaceutical landscape. Its applications in kinase inhibition and CNS drug development, coupled with advances in synthetic methodologies, underscore its significance in contemporary research. Continued exploration of its pharmacological properties and therapeutic potential is expected to yield further breakthroughs in the coming years.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd